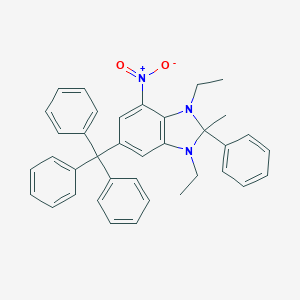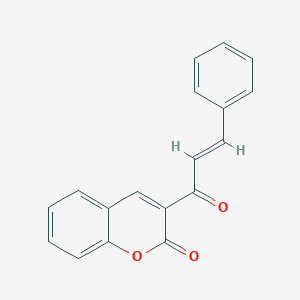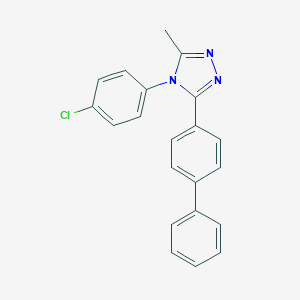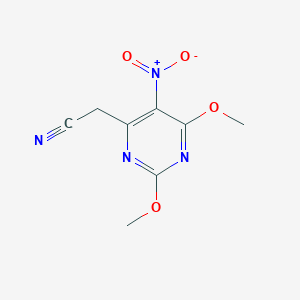
2-(4-Nitrophenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)propionamide, also known as NPP, is a chemical compound that has been widely used in scientific research. This compound is a derivative of 4-nitrophenylalanine, an amino acid that is found in proteins. NPP has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of biological systems.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)propionamide involves its hydrolysis by enzymes. 2-(4-Nitrophenyl)propionamide is a peptide bond mimic, and its hydrolysis by enzymes is similar to the hydrolysis of peptide bonds in proteins. This allows researchers to study enzyme kinetics and inhibition in a simplified system.
Biochemical and Physiological Effects:
2-(4-Nitrophenyl)propionamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carboxypeptidase A and elastase, two enzymes involved in protein degradation. 2-(4-Nitrophenyl)propionamide has also been shown to inhibit the growth of various cancer cell lines, although the mechanism of this effect is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Nitrophenyl)propionamide in lab experiments is its simplicity. Its hydrolysis by enzymes is similar to the hydrolysis of peptide bonds in proteins, allowing researchers to study enzyme kinetics and inhibition in a simplified system. However, one limitation of using 2-(4-Nitrophenyl)propionamide is its lack of specificity. It can be hydrolyzed by various enzymes, making it difficult to study the activity of a specific enzyme.
Orientations Futures
There are several future directions for the use of 2-(4-Nitrophenyl)propionamide in scientific research. One direction is the development of more specific substrates for enzymes. This would allow researchers to study the activity of a specific enzyme more accurately. Another direction is the use of 2-(4-Nitrophenyl)propionamide in the study of cancer biology. The inhibition of cancer cell growth by 2-(4-Nitrophenyl)propionamide suggests that it may have potential as a cancer therapeutic. Further research is needed to fully understand the mechanism of this effect and to develop 2-(4-Nitrophenyl)propionamide-based cancer therapies.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)propionamide has been used in a variety of scientific research applications. One of the most common uses of 2-(4-Nitrophenyl)propionamide is in the study of enzyme kinetics. 2-(4-Nitrophenyl)propionamide is a substrate for various enzymes, including carboxypeptidase A and elastase, and its hydrolysis can be monitored spectrophotometrically. This allows researchers to study enzyme activity and inhibition.
Propriétés
Nom du produit |
2-(4-Nitrophenyl)propionamide |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(10)12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3,(H2,10,12) |
Clé InChI |
RZSOHJGEQPWDSC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |
SMILES canonique |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)


![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)
![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)

![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)

![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)

![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
